molecular formula C6H12N2O B13295840 (R)-5-Amino-1-methylpiperidin-2-one CAS No. 2002478-53-5

(R)-5-Amino-1-methylpiperidin-2-one

Cat. No.: B13295840
CAS No.: 2002478-53-5
M. Wt: 128.17 g/mol
InChI Key: ABXJTTPAABNOFP-RXMQYKEDSA-N
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Description

®-5-Amino-1-methylpiperidin-2-one is a chiral compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-1-methylpiperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ®-5-Amino-1-methylpiperidin-2-one may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the precursor compounds. The reaction is typically carried out in a continuous flow reactor to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-5-Amino-1-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: This compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.

    Industry: In the industrial sector, ®-5-Amino-1-methylpiperidin-2-one is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-Amino-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Amino-1-methylpiperidin-2-one: The enantiomer of ®-5-Amino-1-methylpiperidin-2-one, with similar chemical properties but different biological activity.

    5-Amino-2-methylpiperidine: A structurally similar compound with a different substitution pattern on the piperidine ring.

    1-Methylpiperidin-2-one: A related compound lacking the amino group, with different reactivity and applications.

Uniqueness

®-5-Amino-1-methylpiperidin-2-one is unique due to its chiral nature and the presence of both an amino group and a methyl group on the piperidine ring. This combination of features makes it a valuable compound for asymmetric synthesis and for studying chiral interactions in biological systems.

Properties

CAS No.

2002478-53-5

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(5R)-5-amino-1-methylpiperidin-2-one

InChI

InChI=1S/C6H12N2O/c1-8-4-5(7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1

InChI Key

ABXJTTPAABNOFP-RXMQYKEDSA-N

Isomeric SMILES

CN1C[C@@H](CCC1=O)N

Canonical SMILES

CN1CC(CCC1=O)N

Origin of Product

United States

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